H-D-Asp-OtBu
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGULSHPWYAWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694217 | |
| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148823-36-3 | |
| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Asp(OtBu)-OH physicochemical characteristics
Physicochemical Profile & Synthetic Utility in Advanced Peptide Development
Executive Summary
H-D-Asp(OtBu)-OH (D-Aspartic acid 4-tert-butyl ester) represents a critical chiral building block in modern peptide therapeutics. As the D-enantiomer of aspartic acid with orthogonal side-chain protection, it serves two pivotal roles: enhancing the proteolytic stability of peptide drugs (via non-native stereochemistry) and preventing side-chain branching during synthesis.
This guide provides a rigorous technical analysis of H-D-Asp(OtBu)-OH, focusing on its physicochemical stability, solubility profiles, and the mechanistic nuances required to mitigate aspartimide formation—a notorious side reaction in aspartyl-containing peptides.
Physicochemical Specifications
The following data aggregates validated physicochemical properties for the free base zwitterion form of the molecule.
| Parameter | Specification | Notes |
| Chemical Name | H-D-Asp(OtBu)-OH | D-Aspartic acid |
| CAS Number | 64960-75-4 | Distinct from L-isomer (3057-74-7) |
| Molecular Formula | ||
| Molecular Weight | 189.21 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | May require sonication in neutral water |
| Melting Point | ~220°C (Decomposition) | Varies by crystal habit/salt form |
| pKa Values | Side chain ester removes | |
| Storage | -20°C, Desiccated | Stable for >2 years if kept dry |
Critical Note on Chirality: The use of D-isomers (CAS 64960-75-4) is intentional for inducing specific secondary structures (e.g.,
-turns) and extending plasma half-life by resisting endogenous proteases that recognize L-stereocenters.
Synthetic Utility & Orthogonal Protection
The core value of H-D-Asp(OtBu)-OH lies in its tert-butyl (OtBu) ester protection. This group renders the side chain inert to the basic conditions used in Fmoc-Solid Phase Peptide Synthesis (SPPS), such as 20% piperidine.
Mechanism of Orthogonality
In a synthetic workflow, the
-
Base Stability: The OtBu ester is stable against nucleophilic attack by piperidine or DBU (Fmoc removal reagents).
-
Acid Lability: The OtBu group is removed via acidolysis, typically using 95% Trifluoroacetic Acid (TFA), occurring simultaneously with resin cleavage.
Visualization: Orthogonal Protection Logic
The following diagram illustrates the chemical logic governing the use of this building block.
Figure 1: The orthogonal workflow transforming H-D-Asp(OtBu)-OH into a bioactive peptide residue. The OtBu group survives basic coupling cycles but yields to final acidic cleavage.
Critical Challenge: Aspartimide Formation
Despite the protection offered by the OtBu group, aspartic acid derivatives are prone to a serious side reaction known as Aspartimide Formation .[1] This is particularly prevalent in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .
The Mechanism
Under basic conditions (e.g., piperidine exposure during Fmoc removal of subsequent residues), the backbone amide nitrogen of the next amino acid can attack the side-chain ester of the Aspartate.
-
Deprotonation: Base deprotonates the backbone amide nitrogen.
-
Cyclization: The nitrogen attacks the
-carbonyl of the OtBu ester. -
Loss of OtBu: tert-Butanol is expelled, forming a 5-membered succinimide ring (Aspartimide).
-
Hydrolysis (Post-Synthesis): The ring opens, resulting in a mix of
-Asp (desired) and -Asp (isopeptide) products.
D-Isomer Specifics: While steric factors in D-amino acids can sometimes alter the rate of cyclization compared to L-isomers, the risk remains significant. The formation of aspartimide leads to mass degeneracy (same MW, different structure) which is often inseparable by standard HPLC.
Visualization: Aspartimide Pathway
Figure 2: The mechanism of base-catalyzed aspartimide formation, leading to difficult-to-purify
Mitigation Strategies
To ensure integrity when using H-D-Asp(OtBu)-OH derived residues:
-
Add Acid to Deprotection: Use 0.1M HOBt or formic acid in the piperidine deprotection solution to suppress amide deprotonation.
-
Use Bulky Protection: If OtBu fails, switch to D-Asp(OMpe)-OH (3-methylpent-3-yl ester), which offers higher steric hindrance against cyclization.
-
Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the next amino acid (e.g., Gly) to physically block the amide nitrogen.
Experimental Protocols
A. Dissolution & Handling
H-D-Asp(OtBu)-OH is hygroscopic.
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Solvent Choice:
-
Synthesis: DMF or NMP (Dissolves readily).
-
Analysis: Water/Acetonitrile (1:1). If using pure water, sonication may be required as the zwitterionic lattice is strong.
-
-
Filtration: Always filter stock solutions through a 0.45 µm PTFE filter to remove micro-particulates before HPLC injection.
B. Conversion to Fmoc-D-Asp(OtBu)-OH
Since H-D-Asp(OtBu)-OH has a free N-terminus, it is often converted to the Fmoc-derivative for standard SPPS.[2]
-
Reagents: H-D-Asp(OtBu)-OH (1 eq), Fmoc-OSu (1.1 eq),
(2.5 eq). -
Solvent: Water/Acetone (1:1) or Water/Dioxane.
-
Procedure:
-
Dissolve amino acid and base in water.
-
Add Fmoc-OSu dissolved in organic solvent dropwise.
-
Stir at RT for 2–4 hours (monitor by TLC/HPLC).
-
Acidify to pH 2–3 with 1N HCl (OtBu is stable to dilute, cold HCl for short periods).
-
Extract with Ethyl Acetate, wash with brine, dry over
. -
Concentrate to yield Fmoc-D-Asp(OtBu)-OH.
-
C. Quality Control (HPLC Method)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (if Fmoc protected).
-
Expectation: The D-isomer may have a slightly different retention time than the L-isomer if using a chiral column, but on standard C18, they co-elute. Chiral purity must be verified using a Chiralpak or similar column (e.g., Crownpak CR+) to ensure no racemization occurred.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Mergler, M., & Durieux, J.P. (2000). Aspartimide formation in Fmoc-SPPS of Asp-Gly containing peptides. Tetrahedron Letters. Link
-
PubChem. (n.d.). Compound Summary: Aspartic acid 4-tert-butyl ester.[3][4][5][6] National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Product Specification: H-D-Asp(OtBu)-OH. Merck KGaA. Link
-
TargetMol. (2024). H-D-Asp(OtBu)-OH Physicochemical Data. TargetMol Chemicals. Link
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. H-Asp(OtBu)-OH | CAS#:3057-74-7 | Chemsrc [chemsrc.com]
- 4. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. H-Asp(OtBu)-OH | Aspartic acid derivatives | TargetMol [targetmol.com]
- 6. 3057-74-7|H-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
Technical Guide: H-D-Asp(OtBu)-OH – Mechanistic Principles of Side-Chain Protection
Executive Summary
This technical guide provides an in-depth analysis of H-D-Asp(OtBu)-OH (D-Aspartic acid
Molecular Architecture & Strategic Utility
Structural Components
The molecule H-D-Asp(OtBu)-OH comprises three distinct functional zones, each serving a specific role in the synthetic lifecycle:
| Component | Chemical Identity | Function in SPPS |
| Core Backbone | D-Aspartic Acid | Provides the D-stereochemical configuration, conferring resistance to proteolytic degradation (e.g., by endogenous proteases like trypsin or chymotrypsin). |
| Free Amine / Free Acid | The "H-" and "-OH" termini allow this unit to be used as a starting material or coupled to an existing chain (typically N-protected with Fmoc prior to use). | |
| Side-Chain | tert-Butyl Ester (OtBu) | Orthogonal protection.[2] It masks the |
Why OtBu? (The Orthogonality Principle)
The tert-butyl ester is chosen for its acid lability and base stability . In Fmoc/tBu SPPS, the N-terminal Fmoc group is removed by base (piperidine), while the side-chain OtBu group remains intact. This orthogonality allows the peptide chain to grow without side-chain interference. The OtBu group is eventually removed (global deprotection) using strong acid (TFA).[2][3][4]
Mechanism of Deprotection (Acidolysis)[3][4]
The removal of the OtBu group is the most chemically critical event in the usage of H-D-Asp(OtBu)-OH. It does not proceed via standard hydrolysis but through an acid-catalyzed alkyl-oxygen cleavage (
The / E1 Pathway
Upon treatment with Trifluoroacetic Acid (TFA), the reaction follows a pathway driven by the stability of the tert-butyl carbocation.
-
Protonation: The carbonyl oxygen of the ester is protonated by TFA (being the most electron-rich site). Rapid proton transfer allows protonation of the ether oxygen.
-
Fragmentation: The bond between the tert-butyl carbon and the ether oxygen cleaves. This is the rate-determining step.
-
Intermediates: This generates the free carboxylic acid (side chain restored) and a reactive tert-butyl carbocation (
).[3] -
Fate of the Cation: The
is an electrophile that must be quenched.[3] It can:
Visualization of the Acidolytic Pathway
Figure 1: The acid-catalyzed deprotection mechanism of the tert-butyl ester, highlighting the generation and necessary scavenging of the reactive carbocation.
Critical Side Reaction: Aspartimide Formation[4]
While OtBu is stable to base, the aspartic acid moiety itself is prone to a specific intramolecular side reaction known as Aspartimide Formation .[4] This is the primary failure mode when using Asp(OtBu) derivatives.
The Mechanism
Under basic conditions (e.g., 20% piperidine used for Fmoc removal in subsequent cycles), the nitrogen of the
-
Deprotonation: Base removes the proton from the backbone amide nitrogen.
-
Cyclization: The nitrogen attacks the
-carbonyl carbon of the OtBu ester. -
Leaving Group: The OtBu group is expelled (as t-butoxide/alcohol), closing the ring to form a 5-membered Aspartimide (succinimide) ring.
-
Ring Opening: The ring is unstable and re-opens via hydrolysis, but it is non-stereoselective. It opens to form a mixture of
-Asp (correct) and -Asp (isopeptide) products, often with racemization.[8][9]
Risk Factors
-
Sequence Dependence: Highest risk when Asp is followed by Glycine (Asp-Gly), Serine, or Threonine due to minimal steric hindrance.
-
D-Enantiomer: H-D-Asp(OtBu)-OH is equally susceptible to this reaction as the L-isomer.
Visualization of Aspartimide Formation
Figure 2: The base-catalyzed formation of Aspartimide. Note that the ring opening results in a mixture of alpha and beta peptides, destroying sample purity.
Experimental Protocols
Storage and Handling
-
State: H-D-Asp(OtBu)-OH is typically a white crystalline powder.
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or auto-degradation.
Standard Deprotection Cocktail (Cleavage)
To remove the OtBu group and cleave the peptide from the resin simultaneously, use "Reagent K" or a standard high-scavenger cocktail.
Protocol:
-
Preparation: Cool all reagents to 0°C before mixing to suppress exothermic cation reactions.
-
Cocktail Composition:
-
Trifluoroacetic Acid (TFA): 92.5% (Solvent/Acid)
-
Triisopropylsilane (TIS): 2.5% (Cation Scavenger)
-
Water (
): 2.5% (Hydrolysis of esters) -
Dithiothreitol (DTT) or EDT: 2.5% (Only if Met/Cys/Trp are present)
-
-
Reaction: Add 10-20 mL of cocktail per gram of resin. Shake at Room Temperature for 2–3 hours.
-
Precipitation: Filter resin, concentrate filtrate under Nitrogen, and precipitate peptide in cold Diethyl Ether.
Troubleshooting Aspartimide
If LC-MS shows a mass -18 Da (Aspartimide) or +18 Da (Hydrolyzed
-
Add Acid: Add 0.1M HOBt to the piperidine deprotection solution during synthesis. This suppresses the amide nitrogen ionization.
-
Backbone Protection: Use Hmb or Dmb protected Glycine if the sequence is D-Asp-Gly.
D-Enantiomer Considerations
Biological Stability
The primary motivation for using H-D-Asp(OtBu)-OH is to introduce resistance to enzymatic degradation. Endogenous peptidases recognize L-stereocenters. The incorporation of a D-Asp residue alters the local secondary structure (inducing turns) and prevents protease recognition, significantly extending the half-life of peptide drugs in plasma.
Racemization Check
While D-Asp is stable, the activation of the
-
Recommendation: Use mild bases like Collidine or DIPEA (1:2 ratio relative to coupling agent) and avoid pre-activation times longer than 2 minutes.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science. [Link]
Sources
- 1. H-Asp-OtBu | 4125-93-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. media.iris-biotech.de [media.iris-biotech.de]
Introduction to tert-butyl protecting groups in synthesis
An In-depth Technical Guide to the Strategic Application of tert-Butyl Protecting Groups in Complex Synthesis
Abstract
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious use of protecting groups is a cornerstone of success. Among the repertoire of available protecting groups, the tert-butyl (tBu) group occupies a position of prominence due to its unique constellation of properties: steric bulk, broad stability, and specific, acid-labile cleavage. This technical guide provides an in-depth exploration of the tert-butyl protecting group as applied to alcohols, amines, and carboxylic acids. It delves into the mechanistic underpinnings of its installation and removal, provides field-tested experimental protocols, and presents a comparative analysis of reaction conditions to empower researchers in making informed strategic decisions in their synthetic endeavors.
Core Principles: The Chemical Logic of the tert-Butyl Group
The efficacy of the tert-butyl group as a protecting moiety is rooted in its distinct structural and electronic characteristics. The quaternary carbon atom at its core, bonded to three methyl groups, creates significant steric hindrance. This bulkiness physically obstructs the approach of nucleophiles and other reagents to the protected functional group, rendering it inert to a wide range of reaction conditions.[1][2]
Conversely, the tert-butyl group's lability under acidic conditions is a consequence of the exceptional stability of the tertiary carbocation that is formed upon its cleavage.[3][4] This cleavage typically proceeds through a unimolecular (SN1 or E1) mechanism, initiated by protonation of the heteroatom attached to the tBu group.[1][5] This well-defined and specific mode of deprotection allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), a concept known as orthogonality .[5][6]
Protection of Functional Groups
The versatility of the tert-butyl group is demonstrated by its application to a range of common functional groups.
Alcohols: Formation of tert-Butyl Ethers
Protecting alcohols as tert-butyl ethers is a robust strategy when stability to strong bases, organometallics, and nucleophiles is required.[2][7]
Causality of Method Selection: The classical method for tert-butyl ether formation involves the acid-catalyzed addition of an alcohol to isobutylene.[7][8] This reaction leverages the generation of the stable tert-butyl cation from isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄, triflic acid).[8][9] For more sensitive substrates where strong acids are not tolerated, methods utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid catalyst like Mg(ClO₄)₂ offer a milder alternative.[2][10]
Experimental Protocol: Protection of a Primary Alcohol using Isobutylene and an Acid Catalyst
-
Setup: To a cooled (0 °C) solution of the primary alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Reagent Addition: Condense isobutylene gas into the reaction mixture or add liquid isobutylene carefully. The reaction vessel should be sealed or equipped with a cold finger to maintain the isobutylene concentration.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude tert-butyl ether can be purified by flash column chromatography.
Amines: The Ubiquitous Boc Group
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in both solution-phase and solid-phase synthesis.[11][12] It converts the nucleophilic and basic amine into a neutral, sterically hindered carbamate, which is stable to a wide array of non-acidic reagents.[5][13]
Causality of Method Selection: The standard method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[14] The reaction is often facilitated by a base (e.g., triethylamine, NaOH, or DMAP) which deprotonates the amine, increasing its nucleophilicity.[11][14] The choice of base and solvent system can be tailored to the specific substrate's solubility and reactivity.
Experimental Protocol: Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
Base Addition: Add a base (1.1 - 1.5 eq), for example, triethylamine or sodium hydroxide, to the solution.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) either as a solid or dissolved in the reaction solvent. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: If an aqueous base was used, extract the product with an organic solvent (e.g., ethyl acetate). If a tertiary amine base was used, wash the organic phase with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Boc-protected amine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.[14]
Carboxylic Acids: Formation of tert-Butyl Esters
The tert-butyl ester is an excellent choice for protecting carboxylic acids, as it is resistant to basic hydrolysis, saponification, and many nucleophilic reagents.[1][3]
Causality of Method Selection: Similar to tert-butyl ethers, tert-butyl esters can be synthesized by the acid-catalyzed reaction of a carboxylic acid with isobutylene.[15] Alternatively, for sensitive substrates, reaction with tert-butanol using a coupling agent like dicyclohexylcarbodiimide (DCC) can be employed.[3] A very practical method involves the treatment of a carboxylic acid with a catalytic amount of a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[15][16]
Deprotection: The Acid-Labile Nature of the tert-Butyl Group
The removal of the tert-butyl group is its defining characteristic and is almost universally achieved under acidic conditions.[12][17] The choice of acid, solvent, and temperature can be modulated to achieve selective deprotection in the presence of other acid-sensitive groups.
Mechanism of Deprotection: The deprotection proceeds via protonation of the ether, carbamate, or ester oxygen, followed by the elimination of the stable tert-butyl cation. This cation can then be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, cause side reactions by alkylating sensitive residues.[4][18][19]
Caption: Generalized mechanism of acid-catalyzed tert-butyl group cleavage.
Scavengers in Deprotection: The liberated tert-butyl cation is an electrophile and can lead to unwanted side reactions, particularly with electron-rich aromatic residues like tryptophan and tyrosine in peptide synthesis.[11][19] To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the deprotection cocktail to trap the cation.[19][20]
Caption: Role of scavengers in preventing side reactions during deprotection.
Comparative Data for Deprotection Methods
The selection of the deprotection reagent is critical for the success of a synthetic step. The following table provides a comparison of common deprotection conditions.
| Reagent/Condition | Strength | Typical Application | Comments |
| 95% TFA / H₂O | Very Strong | Final deprotection in peptide synthesis.[20] | Effective but can cleave many other acid-labile groups. Scavengers are essential. |
| 20-50% TFA in DCM | Strong | Standard cleavage of Boc groups and tBu esters.[11][17] | Volatile and easy to remove. Allows for milder conditions than neat TFA. |
| 4M HCl in Dioxane | Strong | Common alternative to TFA for Boc removal.[11] | Non-volatile, product is isolated as the hydrochloride salt. |
| Aqueous Phosphoric Acid | Mild | Selective cleavage of t-butyl esters/ethers.[3][21] | Greener alternative, can show selectivity in the presence of other acid-sensitive groups. |
| Zinc Bromide (ZnBr₂) in DCM | Mild (Lewis Acid) | Chemoselective deprotection of t-butyl esters.[3] | Useful when Brønsted acids are not tolerated. |
Experimental Protocol: Deprotection of a Boc-Protected Amine using TFA
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq). If the substrate contains sensitive functionalities, add a scavenger like triisopropylsilane (1.1 eq).
-
Reaction: Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) is often observed.[4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The product is typically obtained as a TFA salt. It can be used as such, or the free amine can be obtained by dissolving the residue in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃), followed by drying and evaporation.
Orthogonality in Action: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The concept of orthogonality is perfectly exemplified in modern solid-phase peptide synthesis (SPPS), where the Fmoc/tBu strategy is dominant.[20][22]
-
Nα-Amino Group Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the alpha-amino group of the growing peptide chain. It is removed by treatment with a mild base, typically piperidine.[5][22]
-
Side-Chain Protection: The reactive side chains of amino acids (e.g., the hydroxyl of serine, the carboxyl of aspartic acid) are protected with acid-labile groups, predominantly tert-butyl ethers and esters.[20][23]
Caption: Experimental workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Conclusion
The tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its robustness, coupled with its specific, acid-catalyzed removal, provides a level of control and predictability that is essential for the synthesis of complex molecules. A thorough understanding of the principles governing its installation and cleavage, as well as the nuances of reagent selection and the management of potential side reactions, enables researchers and drug development professionals to strategically deploy this versatile protecting group to achieve their synthetic goals efficiently and reliably.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
StudySmarter US. (n.d.). t-Butyl Ether Protecting Groups Explained. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kapeš, V., & Svoboda, I. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(11), 4568-4571. Retrieved from [Link]
-
ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ingenta Connect. (2012, February 1). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide synthesis and applications (pp. 15-30). Humana Press. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing tert-butanol from a mixture of isobutylene and n-butene.
-
Jawiczuk, M., & Kuta, J. (2019). The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5). PeerJ. Physical chemistry, 1, e1. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Lab Reporter [fishersci.co.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tert-Butyl Esters [organic-chemistry.org]
- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 23. peptide.com [peptide.com]
Methodological & Application
Application Note: Optimization of H-D-Asp(OtBu)-OH Incorporation
Activation Strategies and Side-Reaction Mitigation in Peptide Synthesis
Abstract
The incorporation of H-D-Asp(OtBu)-OH (D-Aspartic acid
Mechanistic Insight: The D-Asp(OtBu) Challenge
To successfully utilize H-D-Asp(OtBu)-OH, one must understand the two primary failure modes:
-
Uncontrolled Polymerization (The "Free Amine" Trap): H-D-Asp(OtBu)-OH is a zwitterionic free amino acid. Attempting to activate its C-terminus (e.g., with HATU/DIPEA) while the N-terminus is unprotected will result in immediate head-to-tail self-polymerization.
-
Rule: C-terminal activation of this molecule is only permissible when loading onto a solid support (Resin) where the support is in high excess, or if the N-terminus is first protected (e.g., Fmoc-Cl).
-
-
Aspartimide Formation (The "Hidden" Side Reaction): The
-tert-butyl ester (OtBu) is not immune to nucleophilic attack by the backbone amide nitrogen. Under basic conditions (e.g., 20% Piperidine used for Fmoc removal), the backbone nitrogen deprotonates and attacks the side chain ester, forming a succinimide ring (Aspartimide).[1] This ring opens to form a mixture of -Asp, -Asp, and D/L isomers.-
Risk Factor: The risk is highest when D-Asp is followed by small residues (Gly, Ala, Ser) which offer little steric protection to the backbone amide.
-
Experimental Protocols
Protocol A: C-Terminal Immobilization (Resin Loading)
Use this protocol to attach H-D-Asp(OtBu)-OH to the solid phase as the first C-terminal residue.
Rationale: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin . This resin reacts with the carboxylate of the amino acid via an
Materials:
-
H-D-Asp(OtBu)-OH (1.2 eq relative to resin loading)
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
DIPEA (N,N-Diisopropylethylamine) (4 eq)
-
DCM (Dichloromethane, anhydrous)
-
Methanol (HPLC grade)
Step-by-Step Procedure:
-
Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL DCM for 20 minutes. Drain.
-
Solubilization (Critical): In a separate vial, suspend H-D-Asp(OtBu)-OH (1.2 eq) in 8 mL DCM. Add DIPEA (4 eq). The zwitterion will dissolve upon addition of the base.
-
Note: If solubility is poor, add a minimal amount of DMF (max 10% v/v). Avoid high DMF concentrations as it promotes racemization during loading.
-
-
Loading Reaction: Add the amino acid solution to the resin. Agitate gently for 2 hours at room temperature.
-
Capping: Add 1 mL of Methanol to the reaction mixture (to cap unreacted trityl chlorides). Agitate for 15 minutes.
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).[2]
-
Loading Determination: Dry a small aliquot and measure weight gain or perform UV quantification of the Fmoc group (if using Fmoc-protected variant). For H-D-Asp(OtBu)-OH, weight gain is the primary metric.
Protocol B: Elongation & Activation (Coupling to D-Asp)
Use this protocol when H-D-Asp(OtBu)-OH is already part of the chain (or resin-bound) and you are coupling the NEXT amino acid.
Rationale: The goal is to prevent base-catalyzed aspartimide formation on the D-Asp(OtBu) residue during the deprotection of the next Fmoc group.
The "Acidic Base" Strategy: Standard 20% Piperidine is too harsh for D-Asp(OtBu)-Gly sequences. We modify the deprotection cocktail.
Reagents:
-
Deprotection Cocktail: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure.
-
Why Oxyma? It is safer than HOBt (non-explosive) and superior in suppressing racemization compared to HBTU/HATU.[5]
-
Workflow:
-
Coupling: Activate incoming Fmoc-AA-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF. React for 60 min.
-
Wash: DMF (3x).
-
Modified Deprotection: Treat resin with 0.1 M HOBt in 20% Piperidine/DMF (2 x 10 min).
-
Alert: Do not extend deprotection times unnecessarily.
-
-
Wash: DMF (3x), DCM (3x).
Quantitative Comparison of Activation Methods
The following data summarizes the racemization and side-reaction risks associated with different activation cocktails when applied to Asp(OtBu) derivatives.
| Activation Method | Coupling Efficiency | Racemization Risk (D-Asp) | Aspartimide Risk (during coupling) | Recommended Use |
| DIC / Oxyma Pure | High | Very Low (<1%) | Low | Standard Protocol |
| DIC / HOBt | Moderate | Low (<2%) | Low | Legacy Protocol |
| HBTU / DIPEA | High | Moderate (if base excess) | Moderate | Routine (Non-sensitive) |
| HATU / HOAt / DIPEA | Very High | High (requires control) | High | Sterically Hindered Couplings |
| Pentafluorophenyl Esters | Low | Very Low | Very Low | Fragment Condensation |
Visualization of Pathways
Diagram 1: The Aspartimide Trap & Prevention
This diagram illustrates the mechanism of failure and where the "Acidic Base" intervention acts.
Caption: Mechanism of base-catalyzed aspartimide formation and the suppression effect of HOBt buffering.
Diagram 2: Activation Decision Matrix
A logical flow for selecting the correct activation chemistry based on sequence difficulty.
Caption: Decision matrix for selecting coupling reagents and deprotection cocktails based on sequence sterics.
References
-
Iris Biotech. (2024). Aspartimide Formation: Mechanisms and Prevention. Iris Biotech Knowledge Base.[6] [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. adooq.com [adooq.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of H-D-Asp(OtBu)-OH in the Synthesis of Advanced Peptide Therapeutics
Introduction: The Significance of D-Amino Acids in Peptide Drug Design
In the landscape of modern drug discovery, peptide therapeutics represent a rapidly growing class of highly specific and potent agents. However, their clinical utility is often challenged by rapid in-vivo degradation by proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-enantiomers.[1][2] These mirror-image amino acids are not recognized by most endogenous proteases, significantly enhancing the metabolic stability and extending the half-life of the peptide drug.[]
H-D-Asp(OtBu)-OH is a key building block for this purpose. It is the D-enantiomer of aspartic acid, featuring a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of H-D-Asp(OtBu)-OH (typically used in its Nα-Fmoc protected form, Fmoc-D-Asp(OtBu)-OH) in solid-phase peptide synthesis (SPPS), with a focus on field-proven protocols and the mitigation of common side reactions.
Physicochemical Properties of H-D-Asp(OtBu)-OH
A clear understanding of the building block's properties is fundamental for its effective use.
| Property | Value | Reference |
| Chemical Name | (R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid | N/A |
| Synonyms | H-D-Asp(OtBu)-OH, D-Aspartic acid 4-tert-butyl ester | N/A |
| CAS Number | 64960-75-4 | N/A |
| Molecular Formula | C₈H₁₅NO₄ | N/A |
| Molecular Weight | 189.21 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, DMSO, and aqueous base | N/A |
The OtBu Protecting Group: An Orthogonal Shield
The choice of protecting groups is paramount in SPPS. The tert-butyl (OtBu) group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy.
-
Acid Lability: The OtBu ester is highly labile to strong acids, such as trifluoroacetic acid (TFA). This allows for its clean removal simultaneously with other tBu-based side-chain protecting groups and cleavage of the peptide from most acid-sensitive resins in the final deprotection step.[4]
-
Base Stability: Crucially, the OtBu group is completely stable under the basic conditions required for the repetitive removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[5] This orthogonality prevents premature deprotection of the side chain during the iterative cycles of peptide elongation.
Application in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a D-Asp(OtBu) residue into a peptide sequence follows the standard, cyclical workflow of Fmoc-SPPS. This process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.
A Critical Challenge: Aspartimide Formation
The single most significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of a succinimide ring, known as an aspartimide. This issue is particularly pronounced in sequences where Asp is followed by Gly, Asn, Ser, or Arg.[6]
Mechanism: Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen of the amino acid following the D-Asp residue can act as a nucleophile. It attacks the side-chain carbonyl of the D-Asp(OtBu), leading to the formation of a five-membered aspartimide ring and the loss of the OtBu group.
Consequences:
-
Chain Termination: The aspartimide intermediate can halt further peptide elongation.[6]
-
Byproduct Formation: The unstable aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.[5]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to diastereomeric impurities.[5]
Mitigation Strategies for Aspartimide Formation
To ensure the integrity of the final peptide therapeutic, suppressing aspartimide formation is crucial. Several field-proven strategies can be employed:
-
Modified Deprotection Conditions:
-
Weaker Bases: Using a weaker base like piperazine or morpholine instead of piperidine can reduce the rate of aspartimide formation.[7][8]
-
Acid Additives: Adding a small amount of an acid, such as formic acid or acetic acid, to the piperidine deprotection solution can lower the basicity and suppress the side reaction.[9]
-
-
Sterically Hindered Side-Chain Protection:
-
Backbone Protection:
-
This is often the most effective method. A protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), is attached to the backbone amide nitrogen of the residue following the D-Asp.[5][6] This modification prevents the nitrogen from acting as a nucleophile, completely inhibiting aspartimide formation. This is typically achieved by using a pre-formed dipeptide building block, e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.
-
Case Study: Synthesis of a Model Heptapeptide
To illustrate the practical application, we will detail the synthesis of a model C-terminal amide heptapeptide: Ac-Tyr-D-Ala-Gly-Phe-D-Asp-Ser-Arg-NH₂ . This sequence is chosen as it contains the D-Asp-Ser motif, which is susceptible to aspartimide formation, making it an excellent model for demonstrating robust synthetic protocols.
Detailed Experimental Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale using a Rink Amide resin (loading ~0.5 mmol/g).
A. Materials & Reagents
| Reagent | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminal amide |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine | Fmoc deprotection agent |
| Fmoc-Amino Acids | Building blocks (Arg(Pbf), Ser(tBu), D-Asp(OtBu) , Phe, Gly, D-Ala, Tyr(tBu)) |
| HBTU / HATU | Coupling activator |
| DIPEA / Collidine | Activation base |
| Acetic Anhydride | N-terminal capping |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Scavenger (cation trap) |
| DDI Water | Scavenger |
| Diethyl Ether (cold) | Peptide precipitation |
B. Step-by-Step Synthesis
-
Resin Preparation:
-
Weigh 200 mg of Rink Amide resin and place it in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the solvent.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL), then DMF (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to the solution to activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling (negative result).
-
-
Chain Elongation (Cycles 2-7):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the following amino acids in order:
-
Fmoc-Ser(tBu)-OH
-
Fmoc-D-Asp(OtBu)-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-D-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Note on D-Asp-Ser junction: Given the risk, consider using one of the mitigation strategies outlined in Section 5. For this protocol, we will proceed with standard conditions but emphasize monitoring.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection (of Tyr), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DDI Water. (Caution: Work in a fume hood, wear appropriate PPE). [10]
-
Add the cleavage cocktail (5-10 mL) to the dry peptidyl-resin.
-
Agitate at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
-
Peptide Precipitation and Purification:
-
A white precipitate of the crude peptide should form immediately.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using preparative reverse-phase HPLC (RP-HPLC).
-
Collect fractions containing the pure peptide, confirm identity and purity by LC-MS, and lyophilize to obtain a white, fluffy powder.
-
Conclusion
H-D-Asp(OtBu)-OH is an indispensable building block for the synthesis of next-generation peptide therapeutics with enhanced metabolic stability. Its successful application relies on the robust Fmoc/tBu SPPS strategy and, critically, on a keen awareness and mitigation of the potential for aspartimide formation. By employing strategies such as modified deprotection conditions, sterically demanding protecting groups, or backbone protection, researchers can effectively suppress this deleterious side reaction. The detailed protocols and workflows provided herein serve as a validated starting point for scientists and developers to confidently incorporate D-aspartic acid into their peptide candidates, paving the way for more stable and effective drugs.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]
-
Isle, R. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Shapiro Lab, University of Connecticut. [Link]
-
Hartrampf, F. W. W., et al. (2020). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Angewandte Chemie International Edition, 59(19), 7439-7444. [Link]
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(8), 518-526. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Gaspar, D., & Veiga, A. S. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(19), 3449. [Link]
-
Zheng, J. S., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AnaSpec, Inc. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Late-Stage Peptide Modification Via Aspartic Acid as Endogenous Directing Group. SSRN. [Link]
- D'Aniello, A. (2012). D-aspartic acid supplement.
-
Luongo, L., et al. (2020). D-Aspartic acid ameliorates painful and neuropsychiatric changes and reduces β-amyloid Aβ 1-42 peptide in a long lasting model of neuropathic pain. Behavioural Brain Research, 380, 112437. [Link]
-
Hughes, R. A., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1432-1437. [Link]
-
Shams, H., et al. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Medicinal Chemistry. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Implementation of H-D-Asp(OtBu)-OH in Liquid-Phase Peptide Synthesis
Introduction: Re-evaluating Liquid-Phase Synthesis in Modern Peptide Development
For decades, Solid-Phase Peptide Synthesis (SPPS) has been the dominant methodology in research settings due to its ease of automation and simplified purification workflows.[1][2] However, for large-scale production, especially of shorter peptides or complex fragments, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers compelling advantages.[3] LPPS provides unparalleled scalability, greater flexibility in reaction condition optimization, and often results in higher purity of crude intermediates since they are purified at each step.[1][4] This stepwise control is critical for minimizing impurity accumulation, a significant challenge in the synthesis of complex peptide APIs.
This guide focuses on the strategic use of H-D-Asp(OtBu)-OH , a key building block for introducing D-aspartic acid residues into a peptide sequence. The D-configuration offers metabolic stability, while the tert-Butyl (OtBu) ester protects the side-chain carboxyl group. The OtBu group is a cornerstone of orthogonal synthesis strategies; it is stable to the basic conditions used for Fmoc-group removal but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA).[5][6]
The primary challenge when incorporating any aspartic acid residue is the potential for aspartimide formation, a deleterious side reaction that leads to a mixture of byproducts, including β-aspartyl peptides and racemized products.[5][7] This guide will provide not only detailed protocols for utilizing H-D-Asp(OtBu)-OH but also the underlying mechanistic rationale for each step, empowering researchers to mitigate side reactions and achieve high-purity target peptides.
Part 1: Core Principles and Mechanistic Considerations
The Mechanism of Carbodiimide-Mediated Coupling
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are powerful dehydrating agents used to activate free carboxyl groups for amide bond formation.[8][9] The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate can then react with the free amine of the incoming amino acid to form the desired peptide bond.[9][10]
However, the O-acylisourea intermediate is susceptible to undesirable side reactions:
-
N-acylurea Formation: An intramolecular rearrangement can occur, forming a stable, unreactive N-acylurea, which terminates the coupling reaction and reduces yield.[8]
-
Racemization: The activated carboxyl group is prone to racemization, particularly via the formation of a 5(4H)-oxazolone intermediate, which can compromise the chiral integrity of the final peptide.[11]
To suppress these side reactions, coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives react with the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. This active ester is less prone to racemization and minimizes the formation of N-acylurea, thereby improving coupling efficiency and product purity.[8][12][13]
The Challenge: Aspartimide Formation
Aspartic acid residues are uniquely prone to forming a five-membered cyclic succinimide intermediate, commonly known as an aspartimide.[14][15] This occurs when the backbone amide nitrogen of the C-terminal adjacent residue attacks the side-chain carbonyl carbon of the aspartic acid. This side reaction is particularly favored in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[5][16][17]
The formation of an aspartimide is highly problematic because:
-
The succinimide ring can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[15]
-
The α-carbon of the aspartimide is highly susceptible to epimerization, leading to a loss of stereochemical purity (D- to L- or L- to D-).[14][18]
The use of a bulky side-chain protecting group like tert-Butyl (OtBu) sterically hinders the nucleophilic attack required for cyclization, thereby reducing the rate of aspartimide formation compared to less bulky protecting groups.[7][19] However, it does not eliminate the risk, especially under prolonged exposure to basic conditions during Fmoc deprotection.
Final Deprotection: Scavenging Reactive Cations
The final step in the synthesis involves the removal of the acid-labile OtBu group. This is achieved using a strong acid, typically Trifluoroacetic Acid (TFA). The acid protonates the ester oxygen, leading to the release of the free carboxylic acid and a highly reactive tert-butyl cation.[20]
These carbocations can alkylate electron-rich side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to irreversible peptide damage.[21] To prevent this, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents, such as water, triisopropylsilane (TIS), or ethanedithiol (EDT), that efficiently trap the tert-butyl cations before they can react with the peptide.[5][6]
Part 2: Materials and Reagents
Successful LPPS requires high-purity reagents and anhydrous solvents.
| Category | Reagent/Material | Purpose | Purity/Grade |
| Amino Acids | H-D-Asp(OtBu)-OH | Core building block | >99% |
| N-α-Fmoc protected amino acids | For peptide chain elongation | >99% | |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | Carboxyl activation | >99% |
| Diisopropylcarbodiimide (DIC) | Carboxyl activation (soluble urea) | >99% | |
| Additives | 1-Hydroxybenzotriazole (HOBt) | Racemization & side reaction suppressor | >99% Anhydrous |
| Solvents | Dichloromethane (DCM) | Primary reaction solvent | Anhydrous, <50 ppm H₂O |
| N,N-Dimethylformamide (DMF) | Co-solvent for solubility | Anhydrous, <50 ppm H₂O | |
| Ethyl Acetate (EtOAc) | Extraction solvent | ACS Grade | |
| Diethyl Ether | Peptide precipitation | Anhydrous | |
| Acids/Bases | 5% aq. Citric Acid / HCl | Aqueous wash | Reagent Grade |
| 5% aq. NaHCO₃ | Aqueous wash | Reagent Grade | |
| Saturated aq. NaCl (Brine) | Aqueous wash | Reagent Grade | |
| Deprotection | Trifluoroacetic Acid (TFA) | Final side-chain deprotection | >99%, Reagent Grade |
| Triisopropylsilane (TIS) | Cation scavenger | >98% |
Part 3: Experimental Protocols
The following protocols detail the synthesis of a model dipeptide, Fmoc-Ala-D-Asp(OtBu)-OH , to illustrate the core LPPS workflow.
Workflow Overview
Protocol 1: Dipeptide Coupling (Fmoc-Ala-D-Asp(OtBu)-OH)
This protocol utilizes DCC as the coupling agent, which forms an insoluble dicyclohexylurea (DCU) byproduct that is easily removed by filtration.[8][10]
| Reagent | M.W. | Equivalents | Amount |
| H-D-Asp(OtBu)-OH | 189.21 | 1.0 | 1.89 g (10 mmol) |
| Fmoc-Ala-OH | 311.34 | 1.05 | 3.27 g (10.5 mmol) |
| HOBt | 135.13 | 1.1 | 1.49 g (11 mmol) |
| DCC | 206.33 | 1.1 | 2.27 g (11 mmol) |
| DCM (anhydrous) | - | - | 100 mL |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve H-D-Asp(OtBu)-OH, Fmoc-Ala-OH, and HOBt in 80 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution temperature reaches 0°C.
-
Expert Insight: Starting the reaction at 0°C is critical to minimize racemization during the initial activation step when the highly reactive O-acylisourea is formed.
-
-
Activation: Dissolve DCC in 20 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it stir at room temperature overnight (approx. 16 hours). A white precipitate (DCU) will form as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 95:5 DCM:MeOH with 0.5% acetic acid). The consumption of the limiting amino acid (H-D-Asp(OtBu)-OH) indicates reaction completion.
Protocol 2: Work-up and Purification
-
DCU Removal: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or solid residue.
-
Redissolution: Redissolve the residue in 150 mL of Ethyl Acetate (EtOAc).
-
Aqueous Washes: Transfer the EtOAc solution to a separatory funnel and perform the following washes sequentially:
-
2 x 75 mL of 5% citric acid (to remove any unreacted amine and trace base).
-
2 x 75 mL of 5% NaHCO₃ (to remove unreacted Fmoc-Ala-OH and HOBt).
-
1 x 75 mL of saturated brine (to break emulsions and begin drying).
-
Expert Insight: The order of washes is crucial. The acidic wash must precede the basic wash to ensure that the desired product, which is a carboxylic acid, remains in the organic layer during the basic extraction of acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude protected dipeptide.
-
Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography if necessary.
Protocol 3: Final Side-Chain Deprotection
This protocol removes the OtBu group to yield the final dipeptide, Fmoc-Ala-D-Asp-OH .
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For 1 g of peptide, prepare 10 mL of cocktail.
-
Safety Precaution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Dissolve the protected peptide (e.g., 1 g) in the cleavage cocktail. Stir at room temperature for 2-3 hours.
-
TFA Removal: Evaporate the TFA under a stream of nitrogen or using a rotary evaporator (ensure the vacuum pump is protected from acid vapors).
-
Precipitation: Add 50 mL of ice-cold diethyl ether to the concentrated residue. A white precipitate of the crude peptide should form.
-
Isolation: Triturate the solid with the ether, then collect the precipitate by centrifugation or filtration. Wash the solid twice with cold diethyl ether.
-
Drying: Dry the peptide under high vacuum.
Protocol 4: Final Purification and Analysis
The final purification is almost always performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][22][23]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA).
-
HPLC Conditions (Typical):
-
Column: C18 stationary phase (e.g., 10 µm, 250 x 10 mm for preparative scale).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the product identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.[23]
Part 4: Troubleshooting
| Problem | Potential Cause | Solution |
| Incomplete Coupling | - Inefficient activation- Steric hindrance- Impure/wet reagents or solvents | - Increase coupling time or use a more potent coupling agent (e.g., HATU).- Ensure all reagents and solvents are anhydrous.- Check purity of starting materials. |
| Low Yield after Work-up | - Product partially soluble in aqueous layers- Emulsion formation | - Perform a back-extraction of the aqueous layers with fresh EtOAc.- Add brine during washes to break emulsions. |
| Significant Aspartimide Formation | - Prolonged exposure to base- High reaction temperatures- Sequence-dependent issue (e.g., -Asp-Gly-) | - If performing subsequent Fmoc deprotection, reduce piperidine concentration or time. Add 0.1 M HOBt to the deprotection solution.[17]- Avoid heating the reaction mixture. |
| Byproducts after Final Cleavage | - Incomplete deprotection- Insufficient scavengers | - Increase TFA cleavage time or temperature slightly (e.g., to 30°C).- Increase the amount or type of scavenger based on peptide sequence (e.g., add EDT for Cys-containing peptides). |
References
-
Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Cambrex. (2024, November 28). Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics. [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]
-
Antylia Scientific. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]
-
Takahashi, O., et al. (2015). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
C&EN. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Tsuchiya, Y., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. MDPI. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]
- Google Patents. (1996).
-
Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. [Link]
-
Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed. [Link]
-
Góngora-Benítez, M., et al. (2013). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]
-
ETW International. (n.d.). H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]
-
Takahashi, O., et al. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. PMC. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asp(OtBu)-OH: A Key Building Block in Peptide Synthesis and Pharmaceutical Research. [Link]
-
Sharma, S., et al. (2025, November 17). Insights into the mechanism of succinimide formation in an archaeal glutaminase. bioRxiv. [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis?. [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
University of Bologna. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]
-
Gentile, F., et al. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
Sources
- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. bachem.com [bachem.com]
- 12. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. peptide.com [peptide.com]
- 22. gilson.com [gilson.com]
- 23. bachem.com [bachem.com]
Troubleshooting & Optimization
Preventing aspartimide formation with H-D-Asp(OtBu)-OH
A Guide for Researchers on Prevention and Troubleshooting Using H-D-Asp(OtBu)-OH
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the persistent challenges researchers face during peptide synthesis. This guide provides in-depth technical information, field-proven insights, and practical protocols to address one of the most problematic side reactions in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): aspartimide formation. Our focus is to equip you with the knowledge to effectively use H-D-Asp(OtBu)-OH and other strategies to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding aspartimide formation and its prevention.
Q1: What is aspartimide formation and why is it a critical side reaction?
Aspartimide formation is an intramolecular cyclization side reaction that occurs at aspartic acid (Asp) residues during peptide synthesis.[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[2][3]
This side reaction is particularly problematic for several reasons:
-
Generation of Difficult-to-Separate Impurities: The aspartimide ring is unstable and can be opened by nucleophiles, such as the piperidine used for Fmoc deprotection or water.[2] This ring-opening is non-regioselective and leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isomer with the peptide backbone continuing from the side-chain carboxyl group).[1][3] It also generates piperidide adducts.[3]
-
Racemization: The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid residue, resulting in the incorporation of D-Asp where L-Asp was intended, and vice-versa.[1][2]
-
Analytical Deception: The β-aspartyl peptide impurity has the exact same mass as the target peptide, making it difficult to detect by mass spectrometry alone.[4] Furthermore, it often co-elutes with the desired product during reverse-phase HPLC purification, rendering its removal nearly impossible.[3][4]
-
Yield Reduction: The conversion of the target peptide into these various by-products significantly lowers the overall yield and purity of the synthesis.[3]
Q2: What is the chemical mechanism of base-catalyzed aspartimide formation?
Aspartimide formation is most pronounced in Fmoc-SPPS because it is catalyzed by the basic conditions used for Fmoc deprotection, typically 20% piperidine in DMF.[1][3] The mechanism proceeds as follows:
-
Deprotonation: The piperidine deprotonates the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.
-
Nucleophilic Attack: This deprotonated nitrogen acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester.
-
Cyclization: A five-membered succinimide ring (the aspartimide) is formed, and the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu) is eliminated.
-
Ring Opening & Racemization: The aspartimide intermediate can undergo rapid epimerization at the α-carbon.[3] Subsequent nucleophilic attack by water or piperidine on either of the two carbonyl carbons of the ring leads to the mixture of α- and β-peptides and their corresponding piperidide adducts.[1][3]
Q3: Which factors influence the rate of aspartimide formation?
Several factors significantly impact the propensity for this side reaction. Understanding them is key to designing a successful synthesis strategy.
| Factor | Influence on Aspartimide Formation | Explanation & Causality |
| Peptide Sequence | High | The amino acid C-terminal to Asp is the most critical factor.[1][5] Sequences like Asp-Gly , Asp-Asn , Asp-Ser , and Asp-Arg are notoriously prone to this reaction.[3][6] Glycine, lacking steric hindrance, allows the backbone to adopt a conformation that facilitates the nucleophilic attack.[1][5] |
| Base | High | Stronger bases and longer exposure times increase the rate of formation.[1] Piperidine is the standard culprit.[3] Using weaker bases like piperazine or morpholine can reduce the side reaction but may require longer deprotection times.[1][7] |
| Temperature | Moderate to High | Elevated temperatures, often used in microwave-assisted SPPS, accelerate the rate of aspartimide formation significantly.[1][8] Reducing reaction temperature is an effective mitigation strategy.[9] |
| Solvent | Moderate | The choice of solvent can influence the reaction. DMF is the most common solvent and is known to facilitate the reaction. |
| Side-Chain Protecting Group | High | The steric bulk of the Asp side-chain protecting group is a primary defense. Less bulky esters (e.g., Benzyl) offer poor protection compared to bulkier ones.[8][10] |
Q4: How does the tert-butyl (OtBu) protecting group on H-D-Asp(OtBu)-OH help prevent aspartimide formation?
The use of H-D-Asp(OtBu)-OH (or its L-enantiomer, Fmoc-L-Asp(OtBu)-OH) is the most common first-line strategy to minimize, though not eliminate, aspartimide formation.[1][11] The protective mechanism is based on steric hindrance .
The tert-butyl (OtBu) group is significantly bulkier than simpler esters like methyl or benzyl.[7] This bulk physically obstructs the trajectory of the incoming backbone amide nitrogen, making the required intramolecular nucleophilic attack less favorable.[7] While effective in many cases, the protection offered by OtBu is not absolute and can be insufficient for highly susceptible sequences like Asp-Gly, especially under prolonged basic conditions or at elevated temperatures.[1][4]
It is important to note that the protective principle of the OtBu group is identical for both L- and D-isomers of aspartic acid. The choice between Fmoc-L-Asp(OtBu)-OH and Fmoc-D-Asp(OtBu)-OH (or their H- counterparts for specific applications) depends solely on the desired stereochemistry in the final peptide sequence.[12]
Q5: What are the best analytical methods for detecting aspartimide-related impurities?
Detecting these impurities requires a multi-faceted approach, as mass spectrometry alone is insufficient.
-
Peptide Mapping: This is the most powerful technique.[13] It involves digesting the protein or peptide into smaller fragments with an enzyme (like Trypsin) and then analyzing the fragments by LC-MS. This method can separate the isomeric α- and β-peptides, which can then be identified by their different retention times and fragmentation patterns.[13]
-
2D NMR Analysis: For definitive structural characterization of the main product versus the imide and β-isomer by-products, extensive two-dimensional NMR analysis can be employed.[14]
-
Hydrophobic Interaction Chromatography (HIC): In some cases, especially for larger peptides or proteins, HIC can be used to separate populations containing the isoAspartate form.[13]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| High levels (>5%) of aspartimide or β-peptide detected even with Asp(OtBu)-OH. | 1. Highly susceptible sequence (e.g., Asp-Gly, Asp-Asn).[3]2. Prolonged exposure to piperidine (e.g., multiple deprotection cycles in a long synthesis).[4]3. Elevated temperature during synthesis (microwave SPPS).[9] | 1. Modify Deprotection: Use 20% piperidine with 0.1M HOBt added, or switch to a weaker base like 50% morpholine in DMF or 20% piperazine in DMF.[1][7]2. Use a Bulkier Protecting Group: For critical syntheses, replace Fmoc-Asp(OtBu)-OH with a derivative offering more steric hindrance, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[4][7][15]3. Backbone Protection: The most robust solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen completely prevents its participation in the cyclization.[7][16] |
| Crude analysis shows a major impurity with the same mass as the target peptide. | This is the classic signature of β-peptide formation resulting from aspartimide hydrolysis.[4] | The impurity is likely inseparable from the product. The synthesis must be repeated using one of the preventative strategies listed above. Focus on minimizing base contact time and temperature, or employ backbone protection for the most reliable result. |
| Low final yield after purification, with many small peaks in the chromatogram. | This can indicate multiple side reactions. Aspartimide formation leads to a cascade of by-products (α/β peptides, D/L isomers, piperidides), contributing to a complex crude profile.[3][4] | Review the entire synthesis strategy. Identify the Asp residue(s) as the likely source. Re-synthesize with optimized conditions. Consider a test synthesis of a smaller, representative fragment to dial in the optimal conditions before attempting the full-length peptide again. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OtBu)-OH in SPPS
This protocol outlines a standard coupling cycle on an automated peptide synthesizer.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Prepare the activation solution: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Continuation: Proceed to the deprotection step for the newly added Fmoc-D-Asp(OtBu)-OH to continue chain elongation.
Protocol 2: Modified Fmoc-Deprotection for Aspartimide-Prone Sequences
This protocol should be used for all deprotection steps after an Asp residue has been incorporated into a known problematic sequence.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole). Note: HOBt is sold wetted and should be handled with care.[7]
-
Deprotection: Treat the resin-bound peptide with the prepared solution for 10-20 minutes at room temperature.
-
Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the deprotection cocktail.
-
Proceed: Continue with the standard coupling protocol for the next amino acid.
References
-
Dolling, R., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. [Link]
-
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. [Link]
-
Semantic Scholar. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research. [Link]
-
ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. [Link]
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 10-21. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biosynthesis. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
Ollivier, N., et al. (2023). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 14(10), 2697-2705. [Link]
-
ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-455. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Valliere-Douglass, J. F., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Journal of Chromatography B, 953-954, 75-83. [Link]
-
Pícha, J., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. International Journal of Molecular Sciences, 24(13), 10795. [Link]
-
Khan, A. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Molecular and Organic Chemistry, 6(4), 104-107. [Link]
-
Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 933. [Link]
-
Somehsaraie, M. H. A., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iranian Journal of Pharmaceutical Research, 21(1), e126629. [Link]
-
Flora, D., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1065-1068. [Link]
-
Ollivier, N., et al. (2023). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science. [Link]
-
EPO. (2015). Aspartic acid derivatives - Patent 2886531. [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
-
Dolling, R., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
ResearchGate. (2003). The aspartimide problem in Fmoc-based SPPS—part III. [Link]
-
ResearchGate. (2019). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]
-
AAPPTEC. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]
-
E-EROS. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 14. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Strategies to reduce racemization of H-D-Asp(OtBu)-OH
Technical Support Center: Chiral Purity & Stability of H-D-Asp(OtBu)-OH
Current Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: D-ASP-RAC-001
Executive Summary: The D-Asp(OtBu) Challenge
You are working with H-D-Asp(OtBu)-OH (D-Aspartic acid beta-tert-butyl ester). While the tert-butyl (OtBu) group is robust against base hydrolysis, the Aspartic acid side chain introduces a unique, aggressive pathway for racemization and side-product formation known as Aspartimide Formation .
Unlike simple base-catalyzed enolization (which affects all amino acids), Asp residues are prone to intramolecular cyclization. This forms a succinimide ring that re-opens to produce a mixture of:
-
D-Asp (Desired)
-
L-Asp (Enantiomer/Racemate)
-
D-IsoAsp (Beta-peptide)
-
L-IsoAsp (Beta-peptide enantiomer)
This guide provides the protocols to halt these pathways during Resin Loading, Chain Assembly, and Storage.
Module 1: Critical Decision Matrix (Triage)
Before proceeding, identify your current experimental stage to select the correct protocol.
Which stage of synthesis are you performing?
-
Anchoring to Resin: I am attaching H-D-Asp(OtBu)-OH (or its Fmoc-derivative) to a solid support as the first residue.
-
Go to Protocol A.
-
-
Peptide Elongation: I am coupling subsequent amino acids after D-Asp is already in the chain.
-
Go to Protocol B.
-
-
Activation/Coupling: I am activating the carboxyl group of Fmoc-D-Asp(OtBu)-OH to couple it to an amine.
-
Go to Protocol C.
-
Protocol A: Racemization-Free Resin Loading
The Issue: Standard esterification using DIC/DMAP is the #1 cause of racemization for C-terminal Cys, His, and Asp residues. DMAP (4-Dimethylaminopyridine) is basic enough to abstract the
The Solution: Avoid DMAP. Use 2-Chlorotrityl Chloride (2-CTC) resin or the MSNT/MeIm method.
Method A1: Loading onto 2-Chlorotrityl Chloride Resin (Recommended)
Mechanism: This reaction proceeds via an
Step-by-Step:
-
Swell Resin: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 mins.
-
Prepare Solution: Dissolve 1.0 eq of Fmoc-D-Asp(OtBu)-OH and 4.0 eq of DIPEA in dry DCM.
-
Note: If using free amine H-D-Asp(OtBu)-OH, use 2.0 eq DIPEA, but protect the N-terminus immediately after loading to prevent polymerization.
-
-
Reaction: Add solution to resin. Agitate for 2 hours at room temperature.
-
Quench: Add methanol (1 mL/g resin) to cap unreacted trityl groups. Agitate for 15 mins.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Method A2: Loading onto Wang Resin (MSNT Method)
Context: If you must use Wang resin, you cannot use DIC/DMAP. You must use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (MeIm).
Step-by-Step:
-
Dissolve: Dissolve Fmoc-D-Asp(OtBu)-OH (3 eq) in minimal THF or DCM.
-
Add Reagents: Add MSNT (3 eq) and MeIm (2.25 eq).
-
Coupling: Add to resin. Agitate for 1 hour.
-
Wash: Wash thoroughly with THF and DCM.
-
Result: This method achieves high loading with <0.5% racemization, compared to 5-15% with DMAP.
-
Protocol B: Suppressing Aspartimide Formation
The Issue: Once D-Asp(OtBu) is in the peptide chain, every subsequent deprotection cycle (removal of Fmoc with piperidine) exposes it to basic conditions. The backbone nitrogen of the next amino acid (n+1) attacks the OtBu ester, forming the aspartimide ring.
Visualizing the Threat:
Caption: The Aspartimide pathway is the primary cause of "racemization" in Asp peptides. Blocking the backbone Nitrogen or lowering the pH of the deprotection solution is required.
Troubleshooting Steps:
-
Modify the Deprotection Cocktail:
-
Do NOT use straight 20% Piperidine/DMF.
-
Use: 20% Piperidine / 0.1M HOBt (or Oxyma Pure) in DMF.[3]
-
Why: The acidity of HOBt/Oxyma suppresses the ionization of the backbone amide bond, preventing the nucleophilic attack on the OtBu ester.
-
-
Use Backbone Protection (Hmb/Dmb):
-
If the sequence is highly prone (e.g., -D-Asp-Gly-, -D-Asp-Ser-), use an Hmb-protected amino acid for the residue immediately following the D-Asp.
-
Example: Instead of coupling Fmoc-Gly-OH, couple Fmoc-Gly-(Hmb)-OH .
-
Mechanism:[4][5][6][7][8] The bulky Hmb group physically blocks the nitrogen from attacking the Asp side chain.
-
Protocol C: Activation & Coupling
The Issue: Over-activation of the carboxyl group can lead to oxazolone formation, which promotes racemization.[7]
Comparison of Coupling Reagents:
| Reagent System | Racemization Risk | Coupling Efficiency | Recommendation |
| DIC / Oxyma Pure | Lowest | High | Preferred |
| DIC / HOBt | Low | Moderate | Acceptable |
| HBTU / DIEA | Moderate | High | Avoid for Cys/His/D-Asp |
| HATU / DIEA | High (if prolonged) | Very High | Use only for difficult couplings |
Recommended Workflow:
-
Dissolve: Fmoc-D-Asp(OtBu)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.
-
Activate: Add DIC (1.0 eq).
-
Pre-activation: Allow to react for 2-3 minutes (no longer).
-
Couple: Add to resin.
-
Base: If a base is absolutely required (e.g., using onium salts like HATU), use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. TMP is a weaker, bulkier base that minimizes proton abstraction.
Frequently Asked Questions (FAQs)
Q1: I have a bottle of H-D-Asp(OtBu)-OH (free amine). How do I store it? A: Store at -20°C , strictly desiccated. The free amine form is zwitterionic but can undergo slow autocatalytic degradation or polymerization if exposed to moisture and heat. If dissolving in DMF, use immediately; do not leave the free amine in solution overnight.
Q2: I see a "double peak" in my HPLC after cleavage. Is this racemization? A: It is likely Aspartimide products.
-
-
Same Mass (M): Likely D-Asp vs L-Asp (Racemization) or Alpha vs Beta isomerization.
-
Mass - 18 (M-18): This is the intact Aspartimide (Succinimide) ring that failed to hydrolyze.
-
-
Fix: Treat the resin with 5% Hydrazine in DMF for 5 minutes before final cleavage to force ring opening (though this doesn't fix the chirality, it confirms the diagnosis). Follow Protocol B for the next synthesis.
Q3: Can I use microwave synthesis with D-Asp(OtBu)? A: Use caution. Microwave energy accelerates aspartimide formation significantly.
-
Limit: Max temperature 50°C for any step involving the D-Asp residue.
-
Additive: Always use 0.1M Oxyma in the deprotection solution during microwave synthesis.
References
-
Paradisio, M. et al. (2012). Prevention of Aspartimide Formation in Fmoc SPPS. Organic Letters . Available at: [Link]
-
Blankemeyer-Menge, B. et al. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports. Tetrahedron Letters . Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Influence of temperature on H-D-Asp(OtBu)-OH reactions
A Senior Application Scientist's Guide to Navigating Temperature-Dependent Challenges
Welcome to the technical support center for H-D-Asp(OtBu)-OH and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The use of aspartic acid residues, particularly with tert-butyl side-chain protection, presents a unique set of challenges where temperature is a critical, double-edged sword. Let's delve into how to harness its benefits while mitigating its risks.
Troubleshooting Guide: A Diagnostic Approach
This section addresses specific issues you may encounter during your experiments. The format is designed to help you diagnose the problem, understand its cause, and implement a validated solution.
Q1: My peptide synthesis resulted in a low yield of the target peptide, but my mass spectrometry analysis shows a major impurity with the exact same mass. What is happening?
A1: This is a classic sign of aspartimide formation , a notorious side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The aspartimide intermediate is a five-membered ring that forms when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue.[3][4] This is a mass-neutral rearrangement. The resulting succinimide ring is unstable and can be opened by a nucleophile (like piperidine used in Fmoc deprotection or water) to yield not only the desired α-aspartyl peptide but also a β-aspartyl peptide isomer.[2] These isomers are often extremely difficult, if not impossible, to separate chromatographically from the target peptide.[1]
Causality: This reaction is base-catalyzed and highly temperature-dependent.[3][5] Elevated temperatures, often used to improve coupling efficiency or disrupt peptide aggregation, will significantly accelerate the rate of aspartimide formation, especially during the basic Fmoc-deprotection steps that follow the incorporation of Asp(OtBu).[4][6]
Solution Workflow:
-
Confirm Aspartimide Formation: If possible, use advanced analytical techniques like tandem MS (MS/MS) to fragment the impurity. The fragmentation pattern of a β-aspartyl peptide will differ from the α-aspartyl target.
-
Re-synthesize with Temperature Control:
-
Coupling Step: Couple the Fmoc-Asp(OtBu)-OH residue at room temperature or below. Avoid using microwave heating for this specific step.[7]
-
Post-Asp(OtBu) Deprotection: Perform all subsequent Fmoc deprotection steps at a controlled room temperature (e.g., 20-25°C). Avoid elevated temperatures for the remainder of the synthesis. Some reports indicate that side reactions may occur at elevated temperatures, particularly during Fmoc-removal cycles.[4]
-
-
Modify Deprotection Conditions: To further suppress the reaction, consider adding an acidic additive to your deprotection solution. Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution has been shown to reduce aspartimide formation.[8] Alternatively, using a weaker base like piperazine can also be effective.[9]
Q2: I am synthesizing a difficult peptide sequence and am experiencing incomplete coupling. My standard protocol is to increase the temperature, but should I do this if my sequence contains Asp(OtBu)?
A2: You have correctly identified a critical process dilemma. While increasing the reaction temperature is a common and effective strategy to overcome aggregation and drive difficult couplings to completion, it is highly risky for sequences containing Asp(OtBu).[6][10]
Causality: The energy you introduce to improve coupling kinetics will also accelerate the unwanted intramolecular cyclization that leads to aspartimide formation.[5] The risk is especially high for "aspartimide-prone" sequences, such as Asp-Gly, Asp-Ser, and Asp-Asn, where the residue following the aspartic acid is sterically unhindered.[4][10]
Recommended Strategies (Instead of Increasing Temperature):
-
Change Coupling Reagents: Switch to a more potent coupling reagent system. If you are using a carbodiimide-based activator like DIC, consider switching to a uronium/phosphonium salt-based reagent like HATU or HBTU, which are generally more efficient.[11]
-
Increase Coupling Time: Instead of raising the temperature, simply extend the coupling time at room temperature. For a particularly difficult coupling, you can let the reaction proceed overnight.[12]
-
Use a Sterically Hindered Protecting Group: If aspartimide formation is a recurring problem, consider replacing Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[2][13] These groups sterically hinder the backbone nitrogen's ability to attack the side-chain ester, thus preventing the cyclization.[8]
-
Backbone Protection: For extremely challenging sequences, the most robust solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.[14] The 2,4-dimethoxybenzyl (Dmb) group on the glycine's backbone nitrogen completely prevents it from acting as a nucleophile.[10][14]
Q3: My final, purified peptide shows evidence of racemization at the aspartic acid residue. Could temperature be the cause?
A3: Yes, indirectly. The primary cause of racemization at the Asp residue is the formation of the aspartimide intermediate.[2] The α-carbon of the succinimide ring is chirally labile and can be deprotonated and re-protonated under the basic conditions of SPPS, leading to epimerization (a mix of L- and D-Asp).[2]
Causality: Since elevated temperature significantly increases the rate of aspartimide formation, it directly correlates with an increased risk of racemization. Therefore, any strategy aimed at preventing aspartimide formation will also prevent this racemization pathway.
Solution: Follow the temperature control and modified deprotection protocols outlined in A1 and A2. By keeping the synthesis temperature low and minimizing the peptide's exposure to harsh basic conditions, you will suppress the formation of the aspartimide intermediate and, as a consequence, maintain the chiral integrity of your aspartic acid residue.
Frequently Asked Questions (FAQs)
Q: What is the fundamental influence of temperature on peptide coupling reactions involving H-D-Asp(OtBu)-OH derivatives?
A: Temperature has a dual effect. According to reaction kinetics, increasing temperature generally increases the rate of all chemical reactions. In peptide synthesis, this can be beneficial for the desired peptide bond formation, helping to ensure complete coupling.[6] However, it also accelerates undesirable side reactions. For Asp(OtBu), the most critical side reaction is aspartimide formation, which has a significant temperature dependence.[3][5] Therefore, the core challenge is to find an optimal temperature that promotes efficient coupling without significantly increasing the rate of this destructive side reaction.
Q: What is the recommended storage temperature for H-D-Asp(OtBu)-OH?
A: For long-term stability, H-D-Asp(OtBu)-OH powder should be stored in a dry, sealed container at low temperatures, typically between 2-8°C.[15] Some suppliers recommend storage at -20°C for maximum shelf life (e.g., up to 3 years).[16][17] Storing it at room temperature for extended periods is not recommended as it can lead to slow degradation.
Q: Can I use microwave-assisted peptide synthesis for sequences containing Asp(OtBu)?
A: Caution is strongly advised. Microwave synthesis utilizes high temperatures to dramatically speed up deprotection and coupling steps.[18] While this is advantageous for many sequences, it can be catastrophic for Asp(OtBu)-containing peptides, leading to extensive aspartimide formation.[7] If you must use a microwave synthesizer, you should develop a method where the Asp(OtBu) coupling step and all subsequent deprotection cycles are performed without heating (at room temperature), while other, less sensitive parts of the synthesis can be accelerated with microwave energy.[18]
Data Summary: Temperature Effects
The following table summarizes the qualitative impact of increasing temperature on key parameters during the synthesis of an Asp(OtBu)-containing peptide.
| Parameter | Effect of Increased Temperature | Rationale & Key Considerations |
| Coupling Rate | Increases | Beneficial for sterically hindered residues, but must be balanced against side reactions.[6] |
| Aspartimide Formation | Significantly Increases | This is the primary temperature-sensitive side reaction for Asp(OtBu). The rate can increase dramatically with even modest heating.[5] |
| Racemization | Increases | Occurs as a direct consequence of aspartimide formation.[2] |
| Crude Peptide Purity | Generally Decreases | The increase in aspartimide and related by-products outweighs the potential benefits of improved coupling efficiency.[6] |
| Aggregation Disruption | Increases | Higher temperatures can help solubilize and unfold aggregating peptide chains, improving reagent access.[10] |
Visualizing the Problem & Solution
Troubleshooting Workflow for Asp(OtBu) Peptides
Caption: A troubleshooting workflow for diagnosing and solving aspartimide-related purity issues.
Mechanism: Temperature's Role in Aspartimide Formation
Caption: Base-catalyzed aspartimide formation is significantly accelerated by elevated temperature.
Experimental Protocol: Low-Temperature Coupling for an Aspartimide-Prone Sequence
This protocol is designed to minimize side-product formation when incorporating an Fmoc-Asp(OtBu)-OH residue.
Objective: To couple Fmoc-Asp(OtBu)-OH and proceed with the subsequent deprotection under conditions that suppress aspartimide formation.
Materials:
-
Peptide-resin (with free N-terminal amine)
-
Fmoc-Asp(OtBu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF (optional: with 0.1M HOBt)
-
Reaction vessel with nitrogen bubbling capabilities
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes at room temperature (20-25°C).
-
Previous Fmoc Deprotection: Perform the deprotection of the previous amino acid at a controlled room temperature (20-25°C). Ensure thorough washing with DMF to remove all residual piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HATU in DMF.
-
Add DIPEA to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Do not heat.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated Fmoc-Asp(OtBu)-OH solution to the resin.
-
Agitate the mixture via nitrogen bubbling or gentle shaking at a controlled room temperature (20-25°C) for 2 hours. Crucially, do not use microwave or conventional heating.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive (incomplete coupling), do not apply heat. Instead, allow the reaction to proceed for an additional 1-2 hours or perform a second coupling with a fresh solution of activated amino acid.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove all excess reagents.
-
Subsequent Fmoc Deprotection:
-
Add the deprotection solution to the resin.
-
Perform the deprotection at a controlled room temperature (20-25°C). A standard protocol is 2 x 10 minutes.
-
This is a critical step. Avoid any temperature increase, as the newly incorporated Asp(OtBu) residue is now vulnerable to aspartimide formation.
-
-
Continuation of Synthesis: Continue with the synthesis of the remaining peptide sequence, maintaining strict room temperature control for all subsequent deprotection steps.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved February 22, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 22, 2026, from [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved February 22, 2026, from [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. (2022, December 18). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Solid phase peptide synthesis help. (2021, May 22). Reddit. Retrieved February 22, 2026, from [Link]
- Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023, November 27). University of Louisville. Retrieved February 22, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved February 22, 2026, from [Link]
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (2025, July 8). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
- Coupling method for peptide synthesis at elevated temperatures. (2016, June 23). Google Patents.
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved February 22, 2026, from [Link]
-
Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?. (2017, May 17). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 6. csbio.com [csbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. H-ASP-OTBU | 4125-93-3 [amp.chemicalbook.com]
- 16. L-Aspartic acid 4-tert-butyl ester_TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Validation & Comparative
Analytical Guide: Confirmation of D-Amino Acid Incorporation in Peptide Therapeutics
Executive Summary: The Chirality Crisis in Peptidomimetics
In modern drug development, particularly with Glucagon-like peptide-1 (GLP-1) analogues and macrocyclic peptides, D-amino acids are intentionally incorporated to enhance proteolytic stability and induce specific secondary structures (e.g.,
Failure to confirm specific D-amino acid incorporation results in "isobaric impurity" drift, where a therapeutic peptide may have the correct mass but the wrong 3D conformation, leading to loss of potency or off-target toxicity. This guide compares the industry-standard Indirect Method (Marfey’s) against the Direct Method (Chiral Stationary Phase) and introduces the critical Deuterium Exchange Control to validate that detected D-isomers are not artifacts of hydrolysis.
Method A: The Gold Standard – Advanced Marfey’s Method (Indirect)
Best For: High-sensitivity determination of absolute configuration for all residues in a peptide.
Mechanism of Action
Marfey’s method relies on Derivatization . It converts enantiomers (L- and D-amino acids), which have identical physical properties in an achiral environment, into diastereomers using a chiral derivatizing agent (CDA). Diastereomers have different physical properties (hydrophobicity) and can be separated on standard, inexpensive C18 columns.
-
Classic Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][2]
-
Advanced Reagent: L-FDLA (Leucine variant).[1][2][3] Expert Insight: Use L-FDLA for LC-MS workflows. The Leucine side chain increases hydrophobicity, improving retention and ionization efficiency compared to the classic FDAA.
Experimental Protocol (Self-Validating System)
Reagents: 6 M HCl, 1 M NaHCO
-
Hydrolysis (The Critical Step):
-
Dissolve 50
g of peptide in 100 L of 6 M HCl. -
Incubate at 110°C for 16–24 hours (sealed glass vial under N
). -
Validation Check: Run a control with D
O/DCl (see Section 4) to quantify racemization induced by this step. -
Dry sample under N
stream.[4]
-
-
Derivatization:
-
Resuspend hydrolysate in 50
L H O. -
Add 20
L 1 M NaHCO (pH buffer to ~9.0 for nucleophilic attack). -
Add 100
L 1% L-FDLA (in acetone). -
Incubate at 40°C for 1 hour. Note: Higher temps increase risk of derivatization-induced racemization.
-
-
Quenching:
-
Add 20
L 1 M HCl to stop the reaction.[1] -
Add 200
L acetonitrile (ACN) to solubilize the derivatives.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/ACN with 0.1% Formic Acid.
-
Elution Order: The L-L diastereomer (L-FDLA + L-AA) typically elutes before the L-D diastereomer (L-FDLA + D-AA) due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.
-
Visualizing the Workflow
Caption: Workflow for converting enantiomers to separable diastereomers using Marfey's reagent.
Method B: Direct Analysis – Chiral Stationary Phase (CSP)
Best For: Free amino acid analysis or when hydrolysis is undesirable; non-destructive.
Mechanism of Action
This method uses a column packed with chiral selectors (e.g., Crown Ethers, Cyclodextrins, or Macrocyclic Antibiotics like Teicoplanin). The separation relies on a Three-Point Interaction model (H-bonding, steric hindrance, and dipole interactions) between the analyte and the stationary phase. One enantiomer fits into the chiral "pocket" better, increasing its retention time.
Experimental Protocol
-
Sample Prep: Dissolve peptide/amino acid in mobile phase (no derivatization required).
-
Column Selection:
-
Crown Ether (e.g., Chiralpak CR(+)): Best for primary amines (free amino acids).
-
Zwitterionic (e.g., Chiralpak ZWIX): Best for underivatized amino acids and small peptides.
-
-
Mobile Phase: Often requires Perchloric Acid (HClO
) or Methanol/Water mixes at low pH to suppress ionization of carboxylic acids. -
Detection: MS or UV (210 nm).
Critical Control: The Deuterium Exchange Validation
The Trap: Acid hydrolysis (Step 2.2.1) can cause slight racemization (0.5% – 2%) of L-amino acids into D-amino acids. If you detect 1% D-Ala, is it real incorporation or a hydrolysis artifact?
The Solution: Perform the hydrolysis in D
-
Mechanism: If an L-amino acid racemizes to D during hydrolysis, it must pass through a planar enol intermediate, picking up a proton from the solvent. In D
O, it picks up a Deuterium. -
Interpretation:
-
D-AA with +1 Da mass shift: This is an Artifact (created during hydrolysis).
-
D-AA with +0 Da mass shift: This is Real Incorporation (present in the original peptide).
-
Comparative Performance Matrix
| Feature | Advanced Marfey's (L-FDLA) | Chiral Stationary Phase (CSP) |
| Resolution ( | High ( | Variable. High for specific targets, low for general screens. |
| Sensitivity (LOD) | Picomolar (LC-MS) . FDLA enhances ionization. | Nanomolar. Underivatized AAs ionize poorly in MS. |
| Cost | Low (Standard C18 columns). | High (Specialized chiral columns: $1500+). |
| Throughput | Medium (Requires 1h derivatization). | High (Inject and run). |
| Scope | Universal (All hydrolyzable AAs). | Specific (Requires column matching to analyte). |
| Destructive? | Yes (Hydrolysis required). | No (Can recover sample). |
Decision Logic: Selecting the Right Method
Caption: Decision matrix for selecting between CSP and Marfey's based on analyte type.
References
-
Marfey, P. (1984).[1] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link
-
Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method.[1][2] Analytical Chemistry. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Ogunkunle, E. O., et al. (2024).[15] Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS.[4][15] Journal of Chromatography B. Link
-
Hamase, K., et al. (2018).[9] Detection and quantification of D-amino acid residues in peptides and proteins using acid hydrolysis (Deuterium Exchange). Biochimica et Biophysica Acta. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Sequencing Peptides with H-D-Asp(OtBu)-OH using Mass Spectrometry
In the landscape of drug discovery and proteomics, the precise characterization of synthetic and modified peptides is paramount. Peptides incorporating non-canonical amino acids, such as H-D-Asp(OtBu)-OH, are increasingly utilized to enhance therapeutic properties like stability and efficacy. However, the very modifications designed to bolster these peptides present unique analytical hurdles. The tert-butyl (OtBu) protecting group on the aspartic acid side chain, while essential for synthesis, is notoriously labile under the energetic conditions of mass spectrometry, complicating sequence validation.
This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the robust sequencing of peptides containing H-D-Asp(OtBu)-OH. We will explore the underlying principles of why certain methods excel while others falter, provide a field-tested experimental protocol, and offer a logical framework for selecting the optimal analytical strategy.
The Core Challenge: Lability of the Tert-Butyl Protecting Group
H-D-Asp(OtBu)-OH is a derivative of aspartic acid where the side-chain carboxylic acid is protected as a tert-butyl ester.[1][2] This group is specifically designed to be acid-labile, allowing for its removal under controlled conditions post-synthesis.[3] Unfortunately, the conditions within a mass spectrometer, particularly during tandem MS (MS/MS) analysis, can inadvertently trigger this deprotection.
When a peptide containing Asp(OtBu) is subjected to fragmentation, the low-energy pathways often favor the neutral loss of isobutylene (C₄H₈), a mass difference of 56.06 Da. This event can be so predominant that it consumes most of the ion energy, leading to a spectrum dominated by the precursor ion minus 56 Da, with little to no backbone fragmentation. Without the characteristic b- and y-ions (or other sequence-informative fragments), determining the amino acid sequence becomes impossible. This phenomenon is a common challenge for peptides with any labile post-translational or synthetic modification.[4][5][6]
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the single most critical parameter for successfully sequencing labile peptides. We will compare the three most prevalent techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method in proteomics.[7][8] It involves accelerating ions and colliding them with neutral gas molecules. This process slowly heats the ions, and fragmentation occurs along the lowest energy pathways.
-
Mechanism: For peptides with labile modifications like OtBu, the lowest energy pathway is often the cleavage of the side-chain modification, not the peptide backbone.[9]
-
Expected Outcome for Asp(OtBu) Peptides: A typical CID spectrum will show a strong peak corresponding to the neutral loss of 56 Da. The sequence-informative b- and y-ions will be weak or entirely absent, making sequence confirmation difficult or impossible. While CID is excellent for standard tryptic peptides, it is ill-suited for this application.[8]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation method, common on Orbitrap mass spectrometers, where fragmentation occurs in a dedicated HCD cell before the ions are passed to the mass analyzer.[10]
-
Mechanism: HCD utilizes higher collision energies and a shorter activation time compared to traditional ion-trap CID.[8][10] This can alter the fragmentation landscape. The rapid, high-energy activation can open up higher-energy fragmentation channels, including backbone cleavages, in competition with the low-energy neutral loss pathway.
-
Expected Outcome for Asp(OtBu) Peptides: HCD generally provides more backbone fragmentation for labile peptides than CID.[7] While the neutral loss of the OtBu group will likely still be observed, a richer series of b- and y-ions is often produced, potentially allowing for sequence confirmation. HCD is particularly effective for doubly charged precursor ions.[7]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic, or "gentle," fragmentation technique. It involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation of the peptide backbone along the N-Cα bond.[11]
-
Mechanism: Because the energy is not distributed vibrationally throughout the ion, labile modifications attached to the amino acid side chains are often preserved.[8][10] ETD produces c- and z-type fragment ions, which provide complementary sequence information to the b- and y-ions from CID/HCD.
-
Expected Outcome for Asp(OtBu) Peptides: ETD is the premier choice for sequencing peptides with labile modifications.[11] It is expected to yield a comprehensive series of c- and z-ions while keeping the OtBu group intact on the Asp side chain. This allows for unambiguous localization of the modified residue and full sequence coverage. ETD is most efficient for precursor ions with a charge state of +3 or higher.[12]
Performance Summary
| Fragmentation Method | Mechanism | Typical Fragment Ions | Preservation of OtBu Group | Recommended For |
| CID | Slow vibrational heating | b, y | Poor (dominant neutral loss) | Not Recommended |
| HCD | High-energy collisional activation | b, y | Partial (better than CID) | Precursors with charge state +2 |
| ETD | Electron transfer, non-ergodic | c, z | Excellent | Precursors with charge state ≥+3 |
Recommended Experimental Workflow
To maximize the chances of successful sequencing, a data-dependent acquisition (DDA) strategy that intelligently selects the fragmentation method based on the properties of the precursor ion is recommended. This protocol is designed for an Orbitrap-based mass spectrometer coupled with liquid chromatography (LC).
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the peptide is desalted using a C18 StageTip or equivalent to remove any salts or contaminants that could interfere with ionization.
-
Reconstitute the peptide in a solvent suitable for reverse-phase chromatography, such as 0.1% formic acid in water.
-
-
LC-MS/MS Configuration:
-
Column: Use a C18 analytical column with a suitable gradient. A typical gradient might be 5-40% acetonitrile (with 0.1% formic acid) over 30 minutes.
-
Ion Source: Use a standard electrospray ionization (ESI) source in positive ion mode.
-
MS1 Scan: Perform a high-resolution survey scan in the Orbitrap (e.g., R=60,000) to detect the precursor ions.
-
-
Data-Dependent MS/MS Method:
-
Triggering: Set the instrument to trigger MS/MS scans on the top N (e.g., 10-15) most intense precursor ions from the MS1 scan.
-
Charge State Screening: Enable charge state-dependent fragmentation. This is the critical step.
-
For precursor ions with a charge state of +2 , select HCD as the fragmentation method.
-
For precursor ions with a charge state of +3 or higher , select ETD as the fragmentation method.
-
-
HCD Settings: Use a normalized collision energy (NCE) of 28-32%.
-
ETD Settings: Use calibrated ETD reaction times and enable supplemental activation (SA) or EThcD if available to improve fragmentation efficiency of lower charge state ETD fragments.
-
Dynamic Exclusion: Set a dynamic exclusion window (e.g., 30 seconds) to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) or a de novo sequencing tool.[13][14]
-
Variable Modifications: When setting up the search, define a variable modification for the Asp residue corresponding to the mass of the OtBu group (+56.0622 Da).
-
Neutral Loss: If using HCD data, also consider searching for the neutral loss of isobutylene from the precursor as a potential modification.
-
Fragment Ions: Specify c- and z-ions as potential fragment types when analyzing ETD spectra.
-
Manual Validation: Always manually inspect the annotated spectra to confirm the quality of the match and the completeness of the ion series.
-
Visualizing Fragmentation Outcomes
The choice of fragmentation method dictates the resulting spectrum. The following diagrams illustrate the expected outcomes for a hypothetical peptide "TEST-D-Asp(OtBu)-PEPTIDE".
.dot
Caption: Expected fragmentation pathways for an Asp(OtBu)-containing peptide.
Decision Workflow for Method Selection
For researchers designing their experiments, this logical workflow can guide the selection of the optimal analytical strategy.
.dot
Caption: Decision tree for selecting the optimal fragmentation method.
Conclusion
Sequencing peptides modified with H-D-Asp(OtBu)-OH requires a departure from standard proteomic workflows. The inherent lability of the tert-butyl protecting group necessitates fragmentation methods that prioritize preservation of the side chain. While HCD can provide valuable data, particularly for doubly charged ions, Electron Transfer Dissociation (ETD) stands out as the superior technique , offering comprehensive backbone fragmentation while keeping the modification intact.
By implementing a charge state-dependent decision tree that combines HCD and ETD, researchers can build a robust, self-validating system. This ensures that regardless of how a peptide ionizes, the most appropriate fragmentation method is applied, maximizing the acquisition of high-quality, unambiguous data for confident sequence determination. This strategic approach transforms a significant analytical challenge into a manageable, and ultimately successful, characterization.
References
-
Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 11(5), 3073-3083. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Angel, T. E., Aryal, U. K., Hengel, S. M., Tolic, N., Brewer, H. M., Camp, D. G., ... & Smith, R. D. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(11), 1975-1983. [Link]
-
Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135-153. [Link]
-
Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. PubMed, 31957791. [Link]
-
PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]
-
Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
Zhang, P., Chan, W., Lei, K. M. K., & Che, T. C. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed, 31015484. [Link]
-
Lee, Y. J., & Lee, D. W. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed, 23322632. [Link]
-
ResearchGate. (2020). The challenge of detecting modifications on proteins | Request PDF. [Link]
-
Yu, F., Haynes, S. E., Skinner, O. S., & Coon, J. J. (2021). MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. Journal of proteome research, 20(12), 5516-5524. [Link]
-
MtoZ Biolabs. (n.d.). Peptide Fragmentation. [Link]
-
ResearchGate. (2019). (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
-
Herzig, V., et al. (2021). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 13(10), 702. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Muth, T., & Renard, B. Y. (2016). De Novo Sequencing of Peptides from High-Resolution Bottom-Up Tandem Mass Spectra Using Top-Down Intended Methods. Proteomics, 16(18), 2480-2490. [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. [Link]
-
Frank, A. M. (2009). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Journal of proteome research, 8(6), 2829-2841. [Link]
-
ETW International. (n.d.). H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
NIST. (n.d.). L-Aspartic acid, 3TBDMS derivative. [Link]
-
Das, S., & Ghorai, P. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic letters, 19(20), 5585-5588. [Link]
-
ResearchGate. (2026). (PDF) De novo mass spectrometry peptide sequencing with a transformer model. [Link]
-
Strozier, J. A., et al. (2020). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst, 145(13), 4559-4567. [Link]
-
Yilmaz, M., Fondrie, W. E., Bittremieux, W., Oh, S., & Noble, W. S. (2022). De Novo Mass Spectrometry Peptide Sequencing with a Transformer Model. Proceedings of the 39th International Conference on Machine Learning, 25309-25321. [Link]
-
LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester. [Link]
Sources
- 1. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. peptide.com [peptide.com]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 14. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
